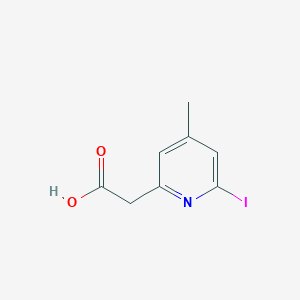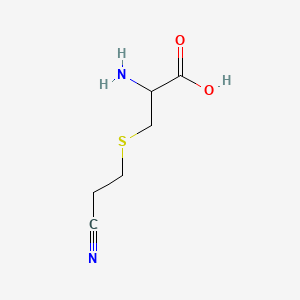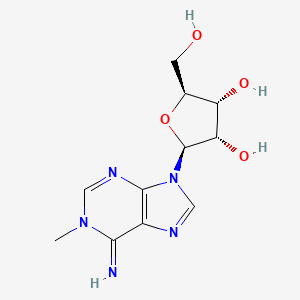
(2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecules. Common reagents include:
Base: The purine or pyrimidine base is often synthesized or obtained from natural sources.
Sugar Moiety: The sugar component, such as ribose or deoxyribose, is prepared with appropriate protecting groups.
Coupling Reagents: Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Fermentation: Using microbial fermentation to produce the base or sugar moiety.
Chemical Synthesis: Large-scale chemical synthesis with automated systems to control reaction parameters.
Purification: Techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Nucleoside analogs have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of nucleic acids and other biomolecules.
Biology: Studied for their role in cellular processes and as tools for genetic engineering.
Medicine: Used as antiviral and anticancer agents. For example, they can inhibit viral replication by incorporating into viral DNA or RNA.
Industry: Used in the production of pharmaceuticals and as research reagents.
Mechanism of Action
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they interfere with normal cellular processes. This can lead to:
Inhibition of DNA/RNA Synthesis: By incorporating into the growing DNA or RNA chain, they can terminate chain elongation.
Enzyme Inhibition: They can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine (AZT): An antiretroviral medication used to treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of each nucleoside analog lies in its specific structure, which determines its mechanism of action and therapeutic applications. For example, the presence of specific functional groups can enhance the compound’s ability to inhibit viral replication or target cancer cells.
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m0/s1 |
InChI Key |
GFYLSDSUCHVORB-RYVZHVEOSA-N |
Isomeric SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one](/img/structure/B14858605.png)
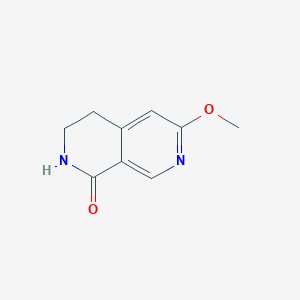
![[2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14858625.png)
![4,4,5,5-Tetramethyl-2-[4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B14858629.png)
![4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B14858631.png)

![Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14858645.png)
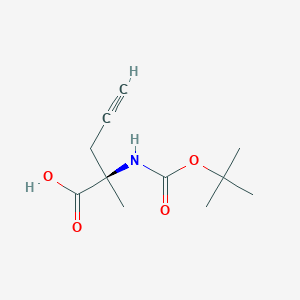
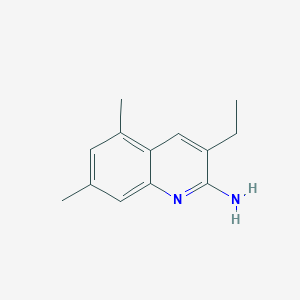
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B14858656.png)
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14858674.png)
![(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14858676.png)
